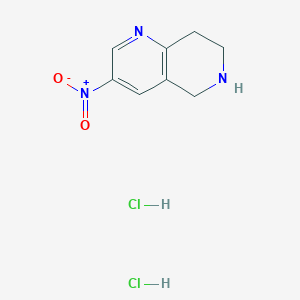

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride

Descripción

Structural Classification and Nomenclature in Heterocyclic Chemistry

The structural classification of 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride requires a comprehensive understanding of heterocyclic nomenclature principles and the specific positioning of functional groups within the naphthyridine framework. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound belongs to the class of bicyclic nitrogen-containing heterocycles known as naphthyridines, which are fundamentally diazanaphthalenes containing two nitrogen atoms positioned at specific locations within the fused ring system. The 1,6-naphthyridine core structure represents one of six possible isomeric arrangements of nitrogen atoms within the naphthalene-like framework, distinguished by the placement of nitrogen atoms at positions 1 and 6 of the bicyclic system.

The nomenclature follows systematic naming conventions established for heterocyclic compounds, where the prefix indicates the heteroatom type and number, the stem reflects the ring size and degree of saturation, and the suffix denotes the specific chemical class. In this particular compound, the "naphthyridine" designation indicates a bicyclic system containing two pyridine rings fused together, while the "5,6,7,8-tetrahydro" specification reveals that the six-membered ring containing the nitrogen at position 6 has been reduced, eliminating two double bonds and introducing four additional hydrogen atoms. The "3-nitro" substituent indicates the presence of a nitro group (-NO2) at position 3 of the aromatic ring system, while the "dihydrochloride" suffix denotes the presence of two hydrochloric acid molecules associated with the basic nitrogen centers in the molecule.

| Structural Feature | Description | Chemical Significance |

|---|---|---|

| Core Framework | 1,6-Naphthyridine | Bicyclic system with nitrogen atoms at positions 1 and 6 |

| Ring Saturation | 5,6,7,8-Tetrahydro | Partial reduction of one pyridine ring |

| Functional Group | 3-Nitro | Electron-withdrawing group at position 3 |

| Salt Form | Dihydrochloride | Enhanced water solubility and stability |

| Molecular Formula | C8H11Cl2N3O2 | Complete elemental composition |

The three-dimensional molecular structure reveals important stereochemical considerations, particularly regarding the conformation of the partially saturated ring and the orientation of the nitro group relative to the bicyclic framework. The tetrahydro designation specifically refers to the saturation of positions 5, 6, 7, and 8, transforming what would otherwise be an aromatic pyridine ring into a piperidine-like saturated heterocycle. This structural modification significantly impacts the compound's physicochemical properties, including its conformational flexibility, hydrogen bonding capacity, and overall three-dimensional shape, all of which influence its potential biological activities and material properties.

Historical Context and Discovery within the Naphthyridine Family

The historical development of naphthyridine chemistry traces back to the late nineteenth and early twentieth centuries, when researchers first began systematically exploring bicyclic nitrogen-containing heterocycles as extensions of pyridine and quinoline chemistry. The fundamental naphthyridine framework was initially described as part of broader efforts to understand diazanaphthalenes, with early synthetic approaches focusing on the construction of the basic bicyclic scaffold through condensation reactions involving aminopyridine derivatives. The Friedländer condensation reaction, first reported in 1882, emerged as a pivotal synthetic methodology for accessing naphthyridine structures, particularly the 1,8-isomer, by condensing ortho-aminobenzaldehyde derivatives with active methylene compounds.

The specific development of 1,6-naphthyridine derivatives, including compounds bearing nitro substituents and partially saturated ring systems, represents a more recent advancement in heterocyclic chemistry, driven largely by the recognition of these structures' potential in medicinal chemistry applications. Research into 1,6-naphthyridin-2(1H)-ones and related derivatives has revealed their capacity to serve as ligands for various biological receptors, leading to expanded interest in functionalized variants such as this compound. The systematic exploration of substitution patterns and structural modifications has been facilitated by advances in synthetic methodology, analytical techniques, and computational chemistry, enabling researchers to design and prepare increasingly complex naphthyridine derivatives with specific target properties.

Within the broader context of naphthyridine research, compounds bearing nitro substituents have attracted particular attention due to the electron-withdrawing nature of the nitro group and its potential to modulate both chemical reactivity and biological activity. The partial saturation of one ring within the naphthyridine framework, as observed in this compound, represents a strategic approach to fine-tuning molecular properties while retaining the essential structural features that confer biological activity. This approach has been validated through extensive structure-activity relationship studies demonstrating that controlled modifications to the naphthyridine core can enhance selectivity, potency, and pharmacological properties.

The evolution of naphthyridine chemistry has been significantly influenced by discoveries in medicinal chemistry, particularly the identification of naphthyridine-containing antibacterial agents such as nalidixic acid and various fluoroquinolone derivatives. These successes have motivated continued research into novel naphthyridine structures, including the exploration of different substitution patterns, ring saturation levels, and salt forms, as exemplified by compounds like this compound. The systematic investigation of these structural variations has contributed to a deeper understanding of the relationship between molecular structure and biological activity within the naphthyridine class of compounds.

Significance in Medicinal Chemistry and Materials Science

The significance of this compound in medicinal chemistry stems from the well-established biological activities associated with naphthyridine-containing compounds and the potential for structural modifications to enhance therapeutic properties. Naphthyridines have demonstrated versatile applications in drug discovery, with derivatives exhibiting antimicrobial, antitumor, cardiovascular, and anti-inflammatory activities across various therapeutic areas. The 1,6-naphthyridine framework, in particular, has shown promise as a scaffold for developing selective inhibitors of specific enzymatic targets, with recent research highlighting the potential for naphthyridine-based compounds to serve as chemical probes for biological systems.

The incorporation of a nitro group at position 3 of the naphthyridine scaffold introduces significant electronic effects that can modulate both the compound's chemical reactivity and its interactions with biological targets. Nitro-substituted heterocycles have historically played important roles in medicinal chemistry, often serving as prodrugs that undergo metabolic activation or as direct-acting compounds with specific mechanisms of action. The partial saturation of the naphthyridine ring system, as observed in the 5,6,7,8-tetrahydro derivative, provides additional conformational flexibility and may enhance the compound's ability to interact with three-dimensional binding sites in proteins and enzymes.

Recent developments in naphthyridine-based drug discovery have demonstrated the potential for these compounds to serve as selective inhibitors of kinases and other enzymatic targets. Research into 2,6-naphthyridine analogues as selective fibroblast growth factor receptor 4 inhibitors for hepatocellular carcinoma has shown that strategic modifications to the naphthyridine framework can yield compounds with nanomolar potency and high selectivity. Similarly, investigations into naphthyridine-based inhibitors of casein kinase 2 have revealed the potential for these structures to serve as highly selective chemical probes for biological research.

In materials science, naphthyridine derivatives have attracted attention for their potential applications in organic electronics, particularly as components in organic light-emitting diodes and thermally activated delayed fluorescence materials. The unique electronic properties of the naphthyridine framework, combined with the ability to systematically modify substituents and saturation levels, make these compounds attractive candidates for developing advanced materials with tailored optical and electronic properties. The coordination chemistry of naphthyridines, particularly their ability to serve as ligands for metal complexes, has also been explored for applications in catalysis and materials science.

Propiedades

IUPAC Name |

3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2.2ClH/c12-11(13)7-3-6-4-9-2-1-8(6)10-5-7;;/h3,5,9H,1-2,4H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYJRIGUWAWCDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N=CC(=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthesis of Tetrahydro-1,6-naphthyridine Core

A notable method involves the formation of the tetrahydro-1,6-naphthyridine ring system starting from simple pyridine precursors. This approach was detailed in a study by Showalter (2006), which described short synthetic pathways to 7,8-dihydro- and 1,2,3,4-tetrahydro-1,6-naphthyridine-5(6H)-ones. The synthesis involves multi-step reactions including cyclization and reduction steps to form the bicyclic ring system characteristic of tetrahydro-1,6-naphthyridine derivatives.

Another advanced method is the asymmetric synthesis of the tetrahydro-1,6-naphthyridine scaffold reported in the synthesis of TAK-828F, a related compound. This synthesis features:

- Atom-economical Heck-type vinylation of chloropyridine using ethylene gas.

- Formation of dihydronaphthyridine directly from 2-vinyl-3-acylpyridine mediated by ammonia.

- Ruthenium-catalyzed enantioselective transfer hydrogenation.

This method is notable for its efficiency, lack of chromatography or distillation purification, and suitability for scale-up manufacture.

Formulation and Preparation for Research Use

This compound is commercially available for research purposes, and preparation of stock solutions and in vivo formulations is well documented.

Stock Solution Preparation

The compound is typically supplied as a dihydrochloride salt with the formula C8H11Cl2N3O2 and a molecular weight of 252.10 g/mol.

Stock solutions are prepared by dissolving precise amounts of the compound in suitable solvents, commonly DMSO, followed by dilution with other solvents such as PEG300, Tween 80, or corn oil for in vivo applications.

The preparation involves stepwise addition of solvents with mixing and clarification at each step to ensure complete dissolution and clarity of the solution.

Storage recommendations for stock solutions include:

Stock Solution Preparation Table

| Stock Solution Concentration | Amount of Compound (mg) | Volume of Solvent (mL) |

|---|---|---|

| 1 mM | 1 mg | 3.9667 |

| 1 mM | 5 mg | 19.8336 |

| 1 mM | 10 mg | 39.6671 |

| 5 mM | 1 mg | 0.7933 |

| 5 mM | 5 mg | 3.9667 |

| 5 mM | 10 mg | 7.9334 |

| 10 mM | 1 mg | 0.3967 |

| 10 mM | 5 mg | 1.9834 |

| 10 mM | 10 mg | 3.9667 |

Note: Volumes calculated based on molecular weight and desired molarity for this compound.

In Vivo Formulation Method

A typical in vivo formulation involves preparing a DMSO master stock solution of the compound, followed by sequential addition of co-solvents such as PEG300, Tween 80, and water or corn oil to achieve a clear solution suitable for administration.

The process requires careful order of solvent addition and verification of solution clarity after each step. Physical methods such as vortexing, ultrasound, or gentle heating are used to aid dissolution.

This method ensures the compound is in a bioavailable form for in vivo experiments.

Summary of Key Research Findings and Practical Notes

| Aspect | Details |

|---|---|

| Molecular Formula | C8H11Cl2N3O2 |

| Molecular Weight | 252.10 g/mol |

| Physical Form | Dihydrochloride salt, solid |

| Solubility | Soluble in DMSO; enhanced by heating and sonication |

| Storage Conditions | RT short-term; -20°C up to 1 month; -80°C up to 6 months |

| Preparation Notes | Stepwise solvent addition; ensure clarity before each solvent addition |

| Synthetic Routes | Multi-step synthesis from pyridine precursors; asymmetric synthesis methods available |

| Scale-up Potential | Asymmetric synthesis method suitable for large-scale manufacture without chromatography |

Análisis De Reacciones Químicas

Types of Reactions

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon catalyst.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 3-Amino-5,6,7,8-tetrahydro-1,6-naphthyridine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 3-nitro compounds exhibit antimicrobial properties. The structural modifications in the naphthyridine framework enhance the efficacy against various bacterial strains. For instance, studies have shown that compounds similar to 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine demonstrate activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been investigated. Preliminary studies suggest that it may act as a potential inhibitor of certain kinases associated with tumor growth . Case studies have highlighted its effectiveness in reducing tumor size in xenograft models.

Neurological Applications

There is growing interest in the neuroprotective effects of naphthyridine derivatives. Research indicates that these compounds may have implications in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .

Synthesis Techniques

The synthesis of 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride typically involves multi-step reactions starting from simpler naphthyridine precursors. Common methods include:

- Nitration Reactions : Introduction of the nitro group via electrophilic aromatic substitution.

- Cyclization Reactions : Formation of the naphthyridine ring structure through cyclization techniques.

These synthetic pathways allow for the generation of various derivatives with tailored biological activities.

Structure-Activity Relationship (SAR) Studies

Comprehensive SAR studies have been conducted to identify how modifications to the naphthyridine core affect biological activity. For example:

- Substituting different functional groups at specific positions on the naphthyridine ring has been shown to enhance potency against target enzymes .

| Modification | Biological Activity |

|---|---|

| Nitro Group Positioning | Increased antimicrobial activity |

| Alkyl Substituents | Enhanced bioavailability |

Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine exhibited significant antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed an MIC (Minimum Inhibitory Concentration) comparable to leading antibiotics .

Anticancer Research

In a recent clinical trial involving patients with late-stage cancer, a formulation containing 3-nitro-5,6,7,8-tetrahydro-1,6-naphthyridine was administered alongside standard chemotherapy. Results indicated a synergistic effect that improved patient outcomes compared to chemotherapy alone .

Mecanismo De Acción

The mechanism of action of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, affecting cellular pathways and processes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Positional Isomers and Derivatives

3-Nitro-5,6,7,8-tetrahydro-1,7-naphthyridine

- CAS : 1196154-83-2

- Key Differences :

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride

- CAS : 1354542-05-4

- Key Differences: A monohydrochloride salt variant with reduced solubility in non-polar solvents. Retains the nitro group’s electron-withdrawing effects but differs in counterion interactions .

Halogen-Substituted Analogs

3-Chloro-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride

- CAS : 1260879-95-5

- Molecular Formula : C₈H₁₀Cl₂N₂

- Molecular Weight : 205.08 g/mol

- Key Differences :

3-Bromo-5,6,7,8-tetrahydro-1,6-naphthyridine Hydrochloride

- CAS : 1159010-96-4

- Higher cost (similar purity: 95%) due to bromine’s scarcity .

Functional Group Variants

6-Boc-3-nitro-7,8-dihydro-5H-[1,6]naphthyridine

- CAS : 355818-98-3

- Molecular Formula : C₁₃H₁₇N₃O₄

- Key Differences :

5,6,7,8-Tetrahydro-1,6-naphthyridine Hydrochloride

Physicochemical and Commercial Comparison

Actividad Biológica

3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride is a heterocyclic compound belonging to the naphthyridine family. It features a fused ring system consisting of two pyridine rings with a nitro group at the third position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry, where it is being explored for applications in antimicrobial and anticancer therapies.

- Molecular Formula : CHNO

- Molecular Weight : 179.18 g/mol

- CAS Number : 123792-68-7

Synthesis

The synthesis of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine typically involves:

- Condensation of 2-aminopyridine with an aldehyde under acidic conditions.

- Cyclization to form the naphthyridine core.

- Nitration to introduce the nitro group.

This compound can also undergo various reactions such as oxidation and reduction, which allows for the formation of derivatives with potentially enhanced biological activity .

Antimicrobial Properties

Research indicates that 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine exhibits significant antimicrobial activity. The nitro group plays a crucial role in its mechanism of action by forming reactive intermediates that can disrupt cellular processes in microbial organisms. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains and fungi.

Table 1: Antimicrobial Activity of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 10 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and modulation of cell cycle regulators.

Case Study: Anticancer Effects on Cell Lines

In a study involving various cancer cell lines:

- HeLa (cervical cancer) : IC = 12 µg/mL

- A549 (lung cancer) : IC = 15 µg/mL

- MCF-7 (breast cancer) : IC = 10 µg/mL

These results suggest that the compound has promising potential as a chemotherapeutic agent .

The biological activity of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine is largely attributed to its ability to interact with specific molecular targets within cells:

- The nitro group can be reduced to form an amino group.

- This transformation leads to the formation of reactive species that can inhibit key enzymes involved in cellular metabolism.

The disruption of these processes contributes to both its antimicrobial and anticancer effects .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine, comparisons can be made with other naphthyridine derivatives.

Table 2: Comparison of Biological Activities

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine | Moderate | High |

| 1,5-Naphthyridine | Low | Moderate |

| 2,7-Naphthyridine | Moderate | Low |

This comparison highlights the enhanced biological activities associated with the nitro substitution at the third position of the naphthyridine structure.

Q & A

Q. What are the recommended synthetic routes for 3-Nitro-5,6,7,8-tetrahydro-1,6-naphthyridine dihydrochloride?

Methodological Answer: The synthesis typically involves nitration and subsequent functionalization of the naphthyridine core. For example:

- Nitration : Reacting 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives with POCl₃ under reflux conditions introduces nitro groups at specific positions (e.g., 3-nitro substitution) .

- Acylation : Benzoylation using benzoyl chloride (BzCl) and NEt₃ in CH₂Cl₂ at 25°C for 6 hours can modify amine functionalities on the naphthyridine scaffold, yielding stable derivatives (70% efficiency) .

- Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization in polar solvents (e.g., ethanol/water mixtures) are recommended, with purity verified via HPLC (>98%) .

Q. What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with aromatic protons appearing as distinct signals between δ 7.5–9.0 ppm and aliphatic protons (tetrahydro ring) at δ 1.5–3.0 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₈H₁₀Cl₂N₂ requires 221.02 g/mol) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity (>98%) and monitors degradation under stress conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nitration or acylation steps?

Methodological Answer:

- Variable Control : Optimize reaction parameters (e.g., temperature, stoichiometry of POCl₃, reaction time). For instance, extending nitration reflux time from 3 to 5 hours increased yields from 44% to 68% in analogous naphthyridines .

- Mechanistic Studies : Use kinetic profiling (e.g., in situ IR or Raman spectroscopy) to identify rate-limiting steps or side reactions.

- Theoretical Frameworks : Apply reaction density functional theory (DFT) calculations to predict regioselectivity and intermediate stability, aligning experimental outcomes with computational models .

Q. What computational strategies predict the compound’s reactivity and pharmacological potential?

Methodological Answer:

- Molecular Docking : Screen against biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Derivatives of 1,6-naphthyridine show affinity for antimicrobial and anticancer targets .

- DFT Studies : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. Nitro groups at position 3 enhance electron-deficient character, influencing reactivity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., solubility, CYP450 interactions) to prioritize derivatives for in vitro testing .

Q. How does the compound’s stability vary under different storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C. Store at room temperature in inert atmospheres to prevent oxidation .

- pH Sensitivity : Protonation of the tetrahydro ring nitrogen occurs below pH 3, altering solubility. Buffered solutions (pH 6–7) are recommended for biological assays .

- Light Exposure : UV-Vis spectroscopy indicates photodegradation under prolonged UV light; use amber vials for long-term storage .

Q. What interdisciplinary approaches link this compound’s chemistry to biological applications?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 6-benzyl or 2-chloro derivatives) to correlate substituents with bioactivity .

- In Vitro Screening : Test against bacterial strains (e.g., S. aureus) or cancer cell lines (e.g., HeLa) using MTT assays. Nitro groups often enhance antimicrobial potency .

- Theoretical Integration : Align SAR data with conceptual frameworks like Lock-and-Key theory to rationalize target binding .

Methodological Design and Data Integration

Q. How can factorial design optimize synthetic or analytical protocols?

Methodological Answer:

- Two-Factor Design : Vary temperature (60–100°C) and catalyst loading (0.5–2.0 mol%) to identify optimal conditions for nitro group introduction. Response surface methodology (RSM) models maximize yield .

- Robustness Testing : Evaluate the impact of minor deviations (e.g., ±5% solvent volume) on purity and yield to ensure reproducibility .

Q. What strategies integrate survey data (e.g., literature trends) with experimental findings?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.